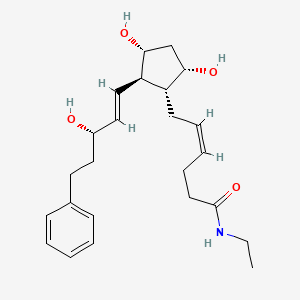
2-Nor Bimatoprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nor Bimatoprost is a synthetic prostamide and a structural analog of prostaglandin F2α. It is closely related to Bimatoprost, a well-known medication used to treat high intraocular pressure in glaucoma patients and to promote eyelash growth. This compound shares similar pharmacological properties and is studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor Bimatoprost involves multiple steps, starting from racemic Corey lactone. The key intermediate in the synthesis is derived from racemic Corey lactone, which is then elaborated into various prostaglandins and their derivatives, including this compound . The synthetic route typically involves the following steps:
- Conversion of racemic Corey lactone to a versatile key intermediate.
- Elaboration of the key intermediate into this compound through a series of chemical reactions, including esterification and amide formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nor Bimatoprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups in this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Applications De Recherche Scientifique
2-Nor Bimatoprost has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating glaucoma and promoting hair growth.
Industry: Used in the development of new pharmaceuticals and cosmetic products
Mécanisme D'action
2-Nor Bimatoprost exerts its effects by mimicking the activity of endogenous prostamides. It reduces intraocular pressure by increasing the outflow of aqueous humor through both pressure-sensitive and pressure-insensitive pathways . The compound interacts with prostamide receptors and may also stimulate FP receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2-Nor Bimatoprost is compared with other similar compounds, such as:
Bimatoprost: Both compounds share similar structures and pharmacological properties, but this compound has slight structural modifications.
Latanoprost: Another prostaglandin analog used to treat glaucoma, but with different chemical structure and mechanism of action.
Travoprost: Similar to Bimatoprost, used for reducing intraocular pressure but with distinct pharmacokinetic properties
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H35NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhex-4-enamide |
InChI |
InChI=1S/C24H35NO4/c1-2-25-24(29)12-8-4-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-3-6-10-18/h3-7,9-10,15-16,19-23,26-28H,2,8,11-14,17H2,1H3,(H,25,29)/b7-4-,16-15+/t19-,20+,21+,22-,23+/m0/s1 |
Clé InChI |
AUYOAPBTZBKLTO-IUIJAWRSSA-N |
SMILES isomérique |
CCNC(=O)CC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
SMILES canonique |
CCNC(=O)CCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


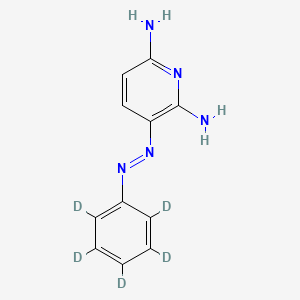
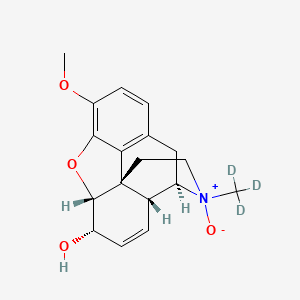
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
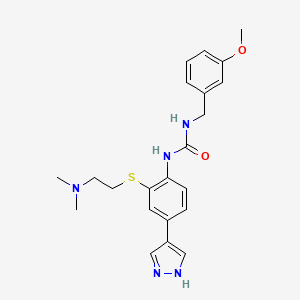
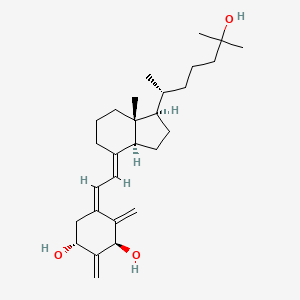
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
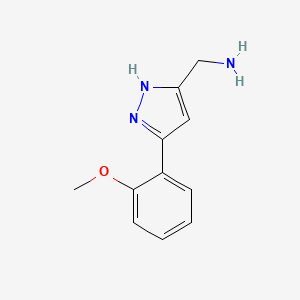
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
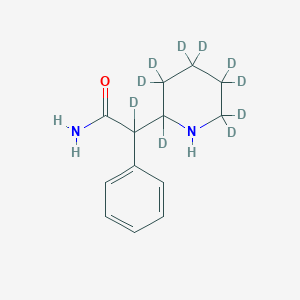

![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)
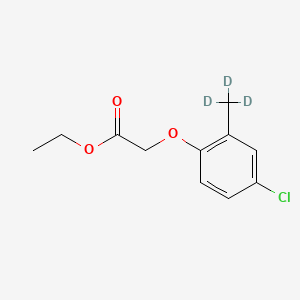
![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
